molecular formula C13H30OSn B3082698 (Tributylstannyl)methanol CAS No. 1133932-08-7

(Tributylstannyl)methanol

Cat. No.: B3082698
CAS No.: 1133932-08-7
M. Wt: 321.1 g/mol
InChI Key: MKBQBFPNTLPOIV-UHFFFAOYSA-N
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Description

(Tributylstannyl)methanol is an organotin compound with the molecular formula C₁₃H₃₀OSn. It is a colorless oil that is used in various organic synthesis processes. The compound is known for its role in the Stille coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic chemistry.

Scientific Research Applications

(Tributylstannyl)methanol has several scientific research applications, including:

Safety and Hazards

“(Tributylstannyl)methanol” is classified as a Category 4 acute toxin, which means it is harmful if swallowed or comes in contact with skin . It is also a Category 2 skin and eye irritant . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to use personal protective equipment when handling this compound .

Future Directions

Tributyltin (IV) compounds, including “(Tributylstannyl)methanol”, are promising candidates for drug development . They have shown significant antileishmanial and cytotoxic potential, making them promising compounds for the development of antileishmanial and anticancer drugs .

Mechanism of Action

Target of Action

(Tributylstannyl)methanol is primarily used in organic synthesis as a chromophore . It is also an effective restenosis inhibitor, which may be due to its ability to inhibit the inflammatory response . It is an intermediate in synthesizing Hydroxytolyl Mephedrone Hydrochloride, a metabolite of Mephedrone Hydrochloride .

Mode of Action

The compound’s interaction with its targets results in changes at the molecular level. As a chromophore, it absorbs light and is responsible for the color of the compounds in which it is present . As a restenosis inhibitor, it may work by inhibiting the inflammatory response .

Biochemical Pathways

This compound is involved in the synthesis of benzofuran derivatives . It is also used in the synthesis of Hydroxytolyl Mephedrone Hydrochloride

Result of Action

The molecular and cellular effects of this compound’s action depend on its role in the specific reaction. As a chromophore, it can change the color of the compound in which it is present . As a restenosis inhibitor, it may help prevent the recurrence of narrowing of blood vessels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature, light, and the presence of other chemicals. Its efficacy as a restenosis inhibitor could be influenced by factors such as the patient’s overall health, the presence of other medications, and the specific characteristics of the blood vessels being treated .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Tributylstannyl)methanol can be synthesized through a multi-step process. One common method involves the reaction of tributyltin hydride with paraformaldehyde in the presence of diisopropylamine and butyllithium in tetrahydrofuran. The reaction mixture is cooled with an ice-water bath and stirred at room temperature to yield this compound as a colorless oil .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Tributylstannyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different organotin oxides.

    Reduction: It can be reduced to form simpler organotin compounds.

    Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include butyllithium, paraformaldehyde, and various halides. Reaction conditions often involve the use of inert atmospheres, such as argon, and solvents like tetrahydrofuran .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the Stille coupling reaction, the product is typically a coupled organic compound with a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Hydride: Similar in structure but lacks the hydroxyl group.

    Tributyltin Chloride: Contains a chloride group instead of a hydroxyl group.

    Tributyltin Oxide: An oxidized form of tributyltin compounds.

Uniqueness

(Tributylstannyl)methanol is unique due to its hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to other tributyltin compounds. This makes it a versatile reagent in organic synthesis and other scientific research applications .

Properties

IUPAC Name

tributylstannylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBQBFPNTLPOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310134
Record name 1-(Tributylstannyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27490-33-1
Record name 1-(Tributylstannyl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27490-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Tributylstannyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tributylstannyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of diisopropylamine (62 ml, 0.44 mol) and tetrahydrofuran (1000 ml) were added dropwise n-butyllithium (2.6M n-hexane solution, 100 ml, 0.26 mol) and n-butyllithium (1.6M n-hexane solution, 95 ml, 0.15 mol) at −78° C. (external temperature). Then, the reaction mixture was stirred for 30 minutes. To the mixture was added dropwise tributyltin hydride (100 ml, 0.37 mol) at −78° C. (external temperature). Then, the reaction mixture was stirred at 0° C. (external temperature) for 60 minutes. After the reaction mixture was cooled at −78° C. (external temperature) and paraformaldehyde (13 g, 0.15 mol) was added to the reaction mixture. The reaction mixture was gradually raised to room temperature, and then, the reaction mixture was stirred at room temperature overnight. To the reaction mixture were added water, an aqueous ammonium chloride solution and diethyl ether, and the organic layer was separated. The organic layer was sequentially washed with an aqueous saturated sodium bicarbonate solution and an aqueous saturated sodium chloride solution. The organic layer was separated, and the solvent was distilled off under reduced pressure. The residue was purified by neutral silica gel column chromatography (heptane:diethyl ether=4:1) to obtain the title compound (95 g, 0.30 mol, 80%).
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
13 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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